An In-depth Technical Guide to 3-Fluoro-4-nitrobenzoic Acid
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzoic acid (CAS No. 403-21-4), a key building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications.
Chemical and Physical Properties
3-Fluoro-4-nitrobenzoic acid is an aromatic carboxylic acid featuring both a fluorine atom and a nitro group attached to the benzene (B151609) ring.[1] These functional groups impart specific reactivity and characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex compounds.[1][2] The presence of the electron-withdrawing nitro and fluoro groups influences its acidity and reactivity profile.[1] It typically appears as a white to pale yellow solid or powder at room temperature.[1][3][4][5]
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 403-21-4[1][3][6][7][8] |
| Molecular Formula | C₇H₄FNO₄[1][3][6] |
| Molecular Weight | 185.11 g/mol [3][6][9] |
| Synonyms | Benzoic acid, 3-fluoro-4-nitro-; 4-Nitro-3-fluorobenzoic acid[1][7] |
| InChI Key | WVZBIQSKLXJFNX-UHFFFAOYSA-N[1][10] |
| SMILES | C1=C(C(=O)O)C=C(C(=C1)F)N(=O)=O[1] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Melting Point | 173-176 °C[8] |
| Boiling Point | 372.8 °C at 760 mmHg[3][7] |
| Density | 1.568 - 1.6 g/cm³[3][7] |
| Flash Point | 179.3 °C[3][7] |
| Solubility | Soluble in polar organic solvents; moderately soluble in water[1] |
| Appearance | White to off-white or pale yellow solid/powder[3][4][5] |
Experimental Protocols: Synthesis of 3-Fluoro-4-nitrobenzoic Acid
Several methods for the synthesis of 3-Fluoro-4-nitrobenzoic acid have been reported, primarily involving the oxidation of substituted toluenes. Below are detailed protocols for common synthetic routes.
Method 1: Oxidation of 2-Fluoro-4-methyl-1-nitrobenzene
This method utilizes potassium dichromate as the oxidizing agent in an acidic medium.
-
Reactants:
-
2-Fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol)
-
Potassium dichromate (5.04 g, 17.16 mmol)
-
Glacial acetic acid (8 mL)
-
Concentrated sulfuric acid (3.6 mL)
-
-
Procedure:
-
To a suspension of potassium dichromate in glacial acetic acid, add concentrated sulfuric acid.
-
Add 2-Fluoro-4-methyl-1-nitrobenzene portion-wise to the suspension.
-
Allow the mixture to cool to ambient temperature.
-
Quench the reaction by pouring it over crushed ice.[4][10][11]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield 3-Fluoro-4-nitrobenzoic acid as a white solid.[4][10][11]
-
Method 2: Oxidation of 3-Fluoro-4-nitrotoluene (B108573)
This alternative oxidation method employs sodium dichromate.
-
Reactants:
-
3-Fluoro-4-nitrotoluene (2 g, 12.82 mmol)
-
Sodium dichromate (Na₂Cr₂O₇) (5.72 g)
-
Concentrated sulfuric acid (14.2 mL)
-
Water (13 mL)
-
2% Sodium hydroxide (B78521) solution
-
-
Procedure:
-
In a solution of 3-fluoro-4-nitrotoluene in water containing sodium dichromate, add concentrated sulfuric acid dropwise.
-
Stir the mixture at room temperature for one hour.
-
Dilute the mixture with 20 mL of water and filter.
-
Slowly heat the recovered solid in 50 mL of 2% sodium hydroxide solution.
-
Cool and filter the resulting solution.
-
Acidify the filtrate with concentrated HCl.
-
Extract the aqueous phase twice with 100 mL portions of ethyl acetate.
-
Wash the combined organic extracts with saturated sodium chloride solution, dry over MgSO₄, filter, and concentrate under vacuum to obtain the product.[4]
-
Applications in Research and Drug Development
3-Fluoro-4-nitrobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its functional groups allow for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, and acid halides, while the nitro group can be reduced to an amine, which can then undergo further reactions.[2]
-
Pharmaceutical Synthesis: It serves as a raw material for various drugs, including those for treating cardiovascular diseases and cancer.[12] It is a precursor for synthesizing folic acid receptor inhibitors and ACE inhibitors.[12] Notably, it is used in the synthesis of ABT-072, a non-nucleoside HCV NS5B polymerase inhibitor.[13] It has also been shown to act as a nucleophilic addition agent that can inhibit serine proteases.[1]
-
Materials Science: The fluorinated aromatic structure can impart desirable properties like thermal stability and unique electronic characteristics to polymers and other functional materials.[2] It is used in the synthesis of specialized polymers and fluorescent dyes.[2]
-
Agrochemicals: The presence of fluoro and nitro groups makes it a useful component in the synthesis of various agrochemicals.[1]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the synthetic utility and chemical logic of 3-Fluoro-4-nitrobenzoic acid.
References
- 1. CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. haihangchem.com [haihangchem.com]
- 6. 403-21-4 | 3-Fluoro-4-nitrobenzoic acid - Alachem Co., Ltd. [alachem.co.jp]
- 7. 3-Fluoro-4-nitrobenzoic Acid CAS 403-21-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 403-21-4 Cas No. | 3-Fluoro-4-nitrobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 9. 3-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 230653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 11. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 [chemicalbook.com]
